Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18262384
InChI: InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3
SMILES:
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC18262384

Molecular Formula: C12H13ClO3

Molecular Weight: 240.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate -

Specification

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
IUPAC Name ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
Standard InChI InChI=1S/C12H13ClO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3
Standard InChI Key YWRCSMUQTFFBJZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)Cl

Introduction

Chemical Structure and Molecular Properties

The molecular formula of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol. The IUPAC name reflects its substitution pattern: the oxirane ring (a three-membered cyclic ether) is functionalized at the 2-position with a carboxylate ester (ethyl group) and at the 3-position with a methyl group and a 3-chlorophenyl aromatic ring. The stereochemistry of the oxirane ring significantly influences its reactivity, as the strained ring system predisposes it to nucleophilic attacks.

Key Structural Features:

  • Oxirane Ring: The strained three-membered ring is the reactive core, enabling ring-opening reactions.

  • 3-Chlorophenyl Group: Introduces electron-withdrawing effects, enhancing electrophilicity at adjacent positions.

  • Ethyl Ester: Provides solubility in organic solvents and serves as a protecting group for carboxylic acids.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₃ClO₃
Molecular Weight240.68 g/mol
IUPAC NameEthyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
Key Functional GroupsOxirane, ester, aryl chloride

Synthesis and Industrial Production

The synthesis of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate typically involves a multi-step process centered on oxirane ring formation. While direct methodologies are sparsely documented, analogous epoxide syntheses provide a validated framework.

Starting Materials

  • 3-Chlorobenzaldehyde: Serves as the aromatic precursor.

  • Ethyl Diazoacetate: Provides the carboxylate ester and diazo group for cyclopropanation.

Oxirane Ring Formation

The critical step involves a catalyzed cycloaddition between 3-chlorobenzaldehyde and ethyl diazoacetate. Transition-metal catalysts such as rhodium(II) acetate or copper(I) iodide facilitate this reaction, yielding the oxirane ring via a [2+1] cycloaddition mechanism.

Reaction Scheme:

3-Chlorobenzaldehyde+Ethyl DiazoacetateRh(II)Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate\text{3-Chlorobenzaldehyde} + \text{Ethyl Diazoacetate} \xrightarrow{\text{Rh(II)}} \text{Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield and safety. Catalytic systems are optimized to minimize byproducts, with reaction temperatures maintained between 60–80°C for optimal kinetics.

Chemical Reactivity and Functional Transformations

The reactivity of ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate is dominated by the oxirane ring’s strain and the electrophilic nature of the chlorophenyl group.

Ring-Opening Reactions

  • Nucleophilic Attack: Primary amines (e.g., methylamine) open the oxirane ring, forming β-amino alcohols.

    Oxirane+NH₂RHO-CH₂-C(ClPh)(COOEt)-NHR\text{Oxirane} + \text{NH₂R} \rightarrow \text{HO-CH₂-C(ClPh)(COOEt)-NHR}
  • Acid-Catalyzed Hydrolysis: Yields a vicinal diol, which can be further oxidized to diketones.

Substitution at the Aromatic Ring

The 3-chlorophenyl group undergoes electrophilic aromatic substitution (EAS) at the para position due to the chloride’s meta-directing effect. Nitration and sulfonation reactions are feasible under strongly acidic conditions.

Ester Hydrolysis

Under basic conditions (e.g., NaOH/EtOH), the ethyl ester hydrolyzes to the corresponding carboxylic acid:

R-COOEtOH⁻R-COOH+EtOH\text{R-COOEt} \xrightarrow{\text{OH⁻}} \text{R-COOH} + \text{EtOH}

Comparative Analysis with Structural Analogs

Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate shares functional similarities with other epoxides, but its substitution pattern confers distinct reactivity:

CompoundKey DifferencesReactivity Profile
Methyl 3-(2,5-difluorophenyl)-analogFluorine substituentsEnhanced electrophilicity
Ethyl 3-(4-chlorophenyl)-analogChlorine positionAltered EAS regioselectivity

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